molecular formula C12H15NO2 B3864148 isopropyl 3-amino-3-phenylacrylate

isopropyl 3-amino-3-phenylacrylate

Cat. No.: B3864148
M. Wt: 205.25 g/mol
InChI Key: WOILBSPQNZTYHV-FLIBITNWSA-N
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Description

No information about this compound’s molecular formula, CAS number, physical properties, synthesis, or applications is provided in the evidence. A proper introduction would typically include:

  • Chemical structure: Likely an acrylate ester with an amino group and phenyl substituent at the 3-position.
  • Key properties: Molecular weight, solubility, stability, and reactivity.
  • Applications: Potential uses in pharmaceuticals, agrochemicals, or polymer chemistry.

Without explicit data, this section cannot be substantiated.

Properties

IUPAC Name

propan-2-yl (Z)-3-amino-3-phenylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9(2)15-12(14)8-11(13)10-6-4-3-5-7-10/h3-9H,13H2,1-2H3/b11-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOILBSPQNZTYHV-FLIBITNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=C(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C=C(/C1=CC=CC=C1)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence only describes two unrelated compounds: methyl-3-amino-2-pyrazinecarboxylate () and isopropyl nitrite (). Below is a hypothetical framework for comparison, assuming access to data on isopropyl 3-amino-3-phenylacrylate and structurally related acrylates or amino esters:

Hypothetical Data Table

Property This compound* Methyl-3-Amino-2-Pyrazinecarboxylate Isopropyl Nitrite
CAS Number [Data missing] 16298-03-6 541-42-4
Molecular Formula [Data missing] C₆H₇N₃O₂ C₃H₇NO₂
Molecular Weight (g/mol) [Data missing] 153.14 89.09
Appearance [Data missing] White solid Liquid (assumed)
Solubility [Data missing] Methanol, DMSO Not specified
Storage Conditions [Data missing] -20°C Not specified

* No data available in evidence.

Key Hypothetical Comparison Points

Structural Differences: this compound: Contains a phenyl group and acrylate backbone, likely influencing rigidity and conjugation. Methyl-3-amino-2-pyrazinecarboxylate: Heterocyclic pyrazine ring with carboxylate and amino groups, enabling hydrogen bonding .

Reactivity and Applications :

  • Acrylates (e.g., hypothetical target) often participate in polymerization or Michael addition.
  • Pyrazinecarboxylates () may serve as intermediates in drug synthesis due to nitrogen-rich heterocycles.
  • Alkyl nitrites () are typically used as vasodilators or nitrosating agents.

Stability :

  • Esters like acrylates and pyrazinecarboxylates may hydrolyze under acidic/basic conditions.
  • Isopropyl nitrite is thermally unstable and sensitive to light .

Research Findings and Limitations

The evidence lacks peer-reviewed studies or comparative analyses involving this compound. To conduct a rigorous comparison, the following steps would be necessary:

  • Spectral Data : NMR, IR, and mass spectrometry to confirm structure.
  • Thermal Analysis : TGA/DSC for stability profiling.
  • Biological Activity : Assays to evaluate pharmacological or toxicological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
isopropyl 3-amino-3-phenylacrylate
Reactant of Route 2
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isopropyl 3-amino-3-phenylacrylate

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